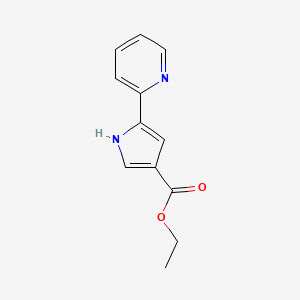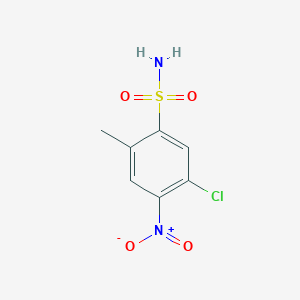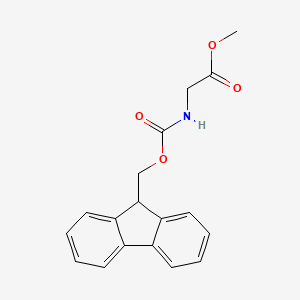
Methyl 3-(4-aminophenyl)butanoate;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 3-(4-aminophenyl)butanoate;hydrochloride” is a chemical compound with the CAS Number: 2490432-19-2 . It has a molecular weight of 229.71 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “Methyl 3-(4-aminophenyl)butanoate;hydrochloride” is 1S/C11H15NO2.ClH/c1-8(7-11(13)14-2)9-3-5-10(12)6-4-9;/h3-6,8H,7,12H2,1-2H3;1H . This code provides a specific representation of the molecule’s structure, including the arrangement of atoms and the connectivity between them.Physical And Chemical Properties Analysis
“Methyl 3-(4-aminophenyl)butanoate;hydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 229.71 . More specific physical and chemical properties such as melting point, boiling point, and solubility would require further experimental data.Applications De Recherche Scientifique
Antimicrobial Activity
A study focused on the synthesis and antimicrobial activity of derivatives containing hydrazide, pyrrole, and chloroquinoxaline moieties demonstrated good antimicrobial activity against Staphylococcus aureus and Mycobacterium luteum, with significant antifungal activity against Candida tenuis and Aspergillus niger (Mickevičienė et al., 2015). This research suggests potential applications of Methyl 3-(4-aminophenyl)butanoate hydrochloride derivatives in developing new antimicrobial agents.
Molecular Docking and Biological Activity Studies
Research involving molecular docking, vibrational, structural, electronic, and optical studies of compounds similar to Methyl 3-(4-aminophenyl)butanoate hydrochloride revealed their potential in inhibiting Placenta growth factor (PIGF-1), suggesting good biological activities (Vanasundari et al., 2018). These findings indicate the compound's applicability in therapeutic interventions targeting PIGF-1 related pathways.
Corrosion Inhibition
A study on phosphonate-based corrosion inhibitors for mild steel in hydrochloric acid, useful for industrial pickling processes, showed high inhibition efficiency. The research suggests that derivatives of Methyl 3-(4-aminophenyl)butanoate hydrochloride could serve as effective corrosion inhibitors in industrial settings (Gupta et al., 2017).
Biofuel Production
An engineered Escherichia coli strain was developed for the production of 3-methyl-1-butanol from glucose, demonstrating the feasibility of using derivatives of Methyl 3-(4-aminophenyl)butanoate hydrochloride for biofuel production (Connor & Liao, 2008). This opens avenues for renewable energy resources.
Anticancer Drug Development
A study on amino acetate functionalized Schiff base organotin(IV) complexes as anticancer drugs presented in vitro cytotoxicity studies, indicating that these compounds could serve as potential anticancer drugs (Basu Baul et al., 2009). The research highlights the compound's utility in medicinal chemistry, specifically in designing cancer therapies.
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, first-aid measures, and disposal .
Propriétés
IUPAC Name |
methyl 3-(4-aminophenyl)butanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-8(7-11(13)14-2)9-3-5-10(12)6-4-9;/h3-6,8H,7,12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOWMJQZSEUCASS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC)C1=CC=C(C=C1)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(4-aminophenyl)butanoate hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2668127.png)
![2-[1-(2-Methoxyethyl)benzimidazol-2-yl]-N-methylethanamine;dihydrochloride](/img/structure/B2668128.png)


![1-[4-(2-Methoxybenzoyl)piperazin-1-yl]-7,8,9,10-tetrahydropyrazino[1,2-b]indazole](/img/structure/B2668134.png)

![N-(3-acetylphenyl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2668138.png)


![4-methoxy-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2668141.png)
![N-(2,5-dimethylphenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2668142.png)


![2-Chloro-1-[4-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B2668148.png)